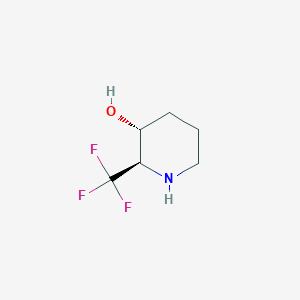(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol
CAS No.:
Cat. No.: VC17885461
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10F3NO |
|---|---|
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | (2R,3R)-2-(trifluoromethyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C6H10F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 |
| Standard InChI Key | HRXOCFAASSUVGL-RFZPGFLSSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](NC1)C(F)(F)F)O |
| Canonical SMILES | C1CC(C(NC1)C(F)(F)F)O |
Introduction
Structural Characteristics and Molecular Properties
Stereochemistry and Functional Group Arrangement
The compound’s (2R,3R) configuration ensures distinct spatial orientation of its functional groups. The trifluoromethyl (–CF₃) group at position 2 and the hydroxyl (–OH) group at position 3 create a chiral center, influencing its interactions with biological targets. The isomeric SMILES string explicitly denotes the (R,R) stereochemistry, which is critical for its pharmacological profile .
Impact of the Trifluoromethyl Group
The –CF₃ group enhances lipophilicity ( ), improving membrane permeability while maintaining moderate solubility. This balance is advantageous for central nervous system (CNS)-targeted drugs. The group’s electron-withdrawing nature also stabilizes adjacent bonds, reducing metabolic degradation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.14 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| XLogP3-AA | 0.8 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves stereoselective methods to ensure the (R,R) configuration. One approach utilizes asymmetric hydrogenation of a trifluoromethyl-containing ketone precursor, followed by hydroxylation. Catalysts like ruthenium complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excesses >90%.
Industrial-Scale Challenges
Scaling production requires optimizing cost and safety. Continuous flow reactors improve yield consistency, while green chemistry principles minimize waste from fluorine-containing reagents. The compound’s PubChem entry (CID: 96632103) notes a synthesis modification date of March 2025, reflecting ongoing process refinements .
Applications in Scientific Research
Intermediate in Drug Synthesis
The compound serves as a building block for NK1 receptor antagonists and antidepressants. Its rigid piperidine scaffold and fluorine substituents are leveraged in candidates targeting neurokinin pathways.
Table 2: Comparison with Related Piperidine Derivatives
| Compound | Substituents | XLogP3-AA | MAO-B IC₅₀ (nM) |
|---|---|---|---|
| (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol | –CF₃, –OH | 0.8 | Not reported |
| (2R,3R)-2-Methylpiperidin-3-ol | –CH₃, –OH | 0.3 | 46 |
| (2R,3R)-2-Ethylpiperidin-3-ol | –C₂H₅, –OH | 1.2 | 210 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume